Cas no 4897-55-6 (1-(4-Bromophenyl)methylpyrrolidine)

1-(4-Bromophenyl)methylpyrrolidine is a brominated aromatic compound featuring a pyrrolidine substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable molecular structure, facilitating controlled functionalization, and the presence of a reactive bromine atom, which enables further cross-coupling reactions such as Suzuki or Heck reactions. The pyrrolidine moiety enhances solubility in organic solvents, improving reaction efficiency. This compound is particularly valuable in the development of bioactive molecules and complex heterocyclic frameworks. High purity grades are available to ensure reproducibility in synthetic applications. Suitable for use under inert conditions to maintain stability.
1-(4-Bromophenyl)methylpyrrolidine structure
4897-55-6 structure
Product Name:1-(4-Bromophenyl)methylpyrrolidine
CAS No:4897-55-6
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD06080622
CID:879590
PubChem ID:12738004
Update Time:2025-08-02

1-(4-Bromophenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromobenzyl)pyrrolidine
    • 1-[(4-bromophenyl)methyl]pyrrolidine
    • 1-(4-bromobenzyl)pyrrolidine(SALTDATA: HCl)
    • 4-bromobenzyl-pyrrolidine
    • N-<4-Brom-benzyl>-pyrrolidin
    • AB90856
    • E89821
    • Z54750392
    • CS-0194996
    • Q27461265
    • AKOS000320931
    • 1-(4-Bromobenzyl)pyrrolidine, AldrichCPR
    • EN300-73758
    • DTXSID90508545
    • HXY
    • MFCD06080622
    • SCHEMBL1239274
    • ALBB-026959
    • 1-(4-bromo-benzyl)-pyrrolidine
    • UKJIGXJYXLVARZ-UHFFFAOYSA-N
    • Pyrrolidine, 1-[(4-bromophenyl)methyl]-
    • DB-201010
    • 4897-55-6
    • 1-Bromo-4-[(1-pyrrolidinyl)methyl]benzene
    • 4-bromo-benzyl-pyrrolidine
    • CHEMBL3414691
    • STL199383
    • 1-(4-Bromophenyl)methylpyrrolidine
    • MDL: MFCD06080622
    • Inchi: 1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
    • InChI Key: UKJIGXJYXLVARZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN1CCCC1

Computed Properties

  • Exact Mass: 239.03100
  • Monoisotopic Mass: 239.03096 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 240.14
  • XLogP3: 2.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.378
  • Boiling Point: 284.3°C at 760 mmHg
  • Flash Point: 125.7°C
  • Refractive Index: 1.59
  • PSA: 3.24000
  • LogP: 2.98280

1-(4-Bromophenyl)methylpyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(4-Bromophenyl)methylpyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:4897-55-6)1-(4-Bromophenyl)methylpyrrolidine
Order Number:A1161385
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:06
Price ($):254.0
Email:sales@amadischem.com

Additional information on 1-(4-Bromophenyl)methylpyrrolidine

Research Brief on 1-(4-Bromophenyl)methylpyrrolidine (CAS: 4897-55-6) in Chemical Biology and Pharmaceutical Applications

1-(4-Bromophenyl)methylpyrrolidine (CAS: 4897-55-6) is a brominated pyrrolidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. Recent studies have explored its potential as a building block for novel therapeutic agents, with a focus on its structural modifications to enhance pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1-(4-Bromophenyl)methylpyrrolidine as a precursor for dopamine D2 receptor modulators. The study demonstrated that strategic functionalization of the pyrrolidine ring and bromophenyl moiety could significantly improve binding affinity and selectivity. Molecular docking simulations revealed that derivatives of this compound exhibited promising interactions with key amino acid residues in the D2 receptor binding pocket, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Another significant advancement was reported in ACS Chemical Biology, where 1-(4-Bromophenyl)methylpyrrolidine was utilized as a scaffold for developing selective monoamine oxidase B (MAO-B) inhibitors. The research team synthesized a series of analogs by modifying the methylene bridge between the pyrrolidine and bromophenyl groups, resulting in compounds with nanomolar inhibitory activity. These findings are particularly relevant for neurodegenerative disease research, as MAO-B inhibitors are known to protect dopaminergic neurons from oxidative stress.

Recent pharmacokinetic studies have also examined the metabolic stability of 1-(4-Bromophenyl)methylpyrrolidine derivatives. A 2024 publication in Drug Metabolism and Disposition highlighted that certain structural modifications, such as fluorination of the phenyl ring or introduction of polar substituents on the pyrrolidine nitrogen, could significantly improve metabolic stability while maintaining target engagement. These insights are crucial for advancing lead compounds into preclinical development stages.

The compound's utility extends beyond therapeutic applications, as evidenced by its growing use in chemical biology probes. A Nature Chemical Biology study employed 1-(4-Bromophenyl)methylpyrrolidine as a core structure for developing activity-based protein profiling (ABPP) reagents targeting cysteine proteases. The bromophenyl group served as an effective handle for subsequent click chemistry modifications, enabling the creation of versatile tool compounds for proteome-wide studies.

From a synthetic chemistry perspective, recent advances in catalytic C-H activation have opened new avenues for modifying 1-(4-Bromophenyl)methylpyrrolidine. A 2023 Angewandte Chemie publication demonstrated the use of palladium-catalyzed direct arylation reactions to diversify the pyrrolidine scaffold, significantly expanding the accessible chemical space for structure-activity relationship studies. This methodology has particular relevance for rapid analog generation in medicinal chemistry programs.

Looking forward, the unique structural features of 1-(4-Bromophenyl)methylpyrrolidine continue to inspire innovative research directions. Current investigations are exploring its potential in targeted protein degradation strategies, particularly as a warhead for proteolysis-targeting chimeras (PROTACs). Additionally, its application in positron emission tomography (PET) tracer development is being actively pursued, leveraging the bromine atom for potential isotopic labeling approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4897-55-6)1-(4-Bromophenyl)methylpyrrolidine
A1161385
Purity:99%
Quantity:5g
Price ($):254.0
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